
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide: is an organic compound with the molecular formula C13H15NO It is a derivative of acrylamide, where the amide nitrogen is bonded to a 1,2,3,4-tetrahydronaphthalen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms of the acrylamide group.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for developing new therapeutic agents.
Industry: In the materials science field, this compound can be used in the synthesis of polymers with unique properties. These polymers can be applied in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.
類似化合物との比較
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acrylamide
- N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetamide
- 2-Aminotetralin
Uniqueness: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h2-6,12H,1,7-9H2,(H,14,15) |
InChIキー |
HTAWFNVXJLMZKA-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


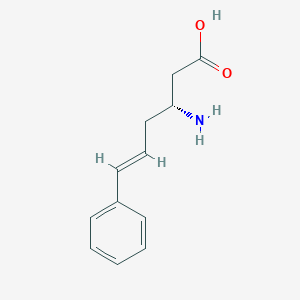
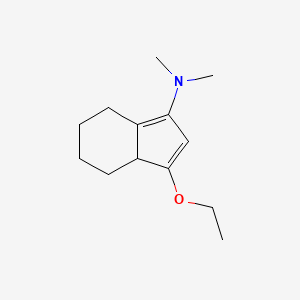
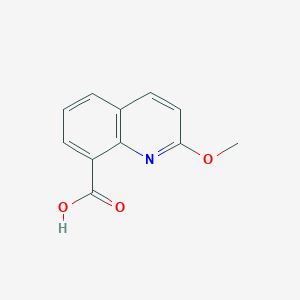

![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
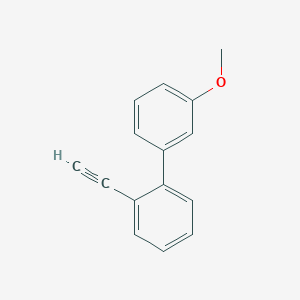
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
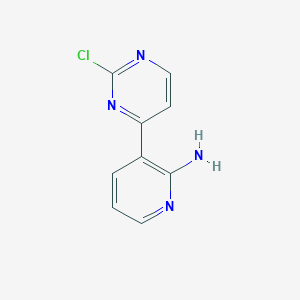
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)



